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molecular formula C12H9N3 B8574064 5-(1H-pyrazol-1-yl)isoquinoline

5-(1H-pyrazol-1-yl)isoquinoline

Cat. No. B8574064
M. Wt: 195.22 g/mol
InChI Key: HJHFGJZZIQCOOP-UHFFFAOYSA-N
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Patent
US08853203B2

Procedure details

A suspension of 5-hydrazinylisoquinoline (22.0 g, 112 mmol) in EtOH (300 mL) was treated with 1,1,3,3-tetramethoxypropane (27.7 g, 169 mmol) and the mixture was heated to 100° C. for 10 h. The reaction mixture was then concentrated in vacuo and the residue obtained taken up in DCM (500 mL) and washed with a saturated aqueous solution of NaHCO3 gas formation. The aqueous layer was extracted twice with DCM and the combined org. layers were then dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography (SiO2, DCM/MeOH 95:5 to DCM/MeOH 9:1) to give the title compound (16.1 g). UPLC-MS: MS 196.1 (M+H+); UPLC rt 0.62 min.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][N:7]=[CH:8]2)[NH2:2].CO[CH:15](OC)[CH2:16][CH:17](OC)OC>CCO.C(Cl)Cl>[N:1]1([C:3]2[CH:12]=[CH:11][CH:10]=[C:9]3[C:4]=2[CH:5]=[CH:6][N:7]=[CH:8]3)[CH:17]=[CH:16][CH:15]=[N:2]1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
N(N)C1=C2C=CN=CC2=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3 gas formation
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (SiO2, DCM/MeOH 95:5 to DCM/MeOH 9:1)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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